molecular formula C7H4F4N2O B1399840 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide CAS No. 852062-16-9

3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide

Cat. No. B1399840
CAS RN: 852062-16-9
M. Wt: 208.11 g/mol
InChI Key: RENAIDXERMUVMQ-UHFFFAOYSA-N
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Description

“3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide” is a chemical compound with the CAS Number: 852062-16-9 . It has a molecular weight of 208.12 . This compound is a solid at ambient temperature .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide” can be represented by the InChI code: 1S/C7H4F4N2O/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14/h1-2H,(H2,12,14) .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Physical And Chemical Properties Analysis

“3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide” has a molecular weight of 208.12 . It is a solid at ambient temperature . The compound has a boiling point of 168-169 .

Scientific Research Applications

Metalation Reaction Precursor

“3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide” can be used in the preparation of (trifluoromethyl)pyridyllithiums through metalation reactions. This process is crucial for forming carbon-metal bonds, which are foundational in many organic synthesis applications .

Synthesis of Metal-Organic Frameworks (MOFs)

This compound may serve as a building block in the synthesis of MOFs. MOFs are porous materials with potential applications in gas storage, separation, and catalysis due to their high surface area .

Production of Methiodide Salts

Methiodide salts are essential intermediates in various chemical syntheses. “3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide” could be involved in synthesizing these salts, which have applications ranging from pharmaceuticals to materials science .

Agrochemical Industry

Derivatives of trifluoromethylpyridine, which may include “3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide”, are used in producing crop protection products. These compounds help protect crops from pests and improve agricultural yield .

Pharmaceutical Industry

In the pharmaceutical industry, trifluoromethylpyridine derivatives are utilized as intermediates in drug synthesis. They contribute to developing new medications with potential therapeutic benefits .

Synthesis of Fluazifop

It’s possible that this compound is used as an intermediate in synthesizing fluazifop, an herbicide active ingredient used for selective grass control .

Prostaglandin Analogue Synthesis

Although not directly mentioned, compounds like “3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide” could potentially be involved in synthesizing prostaglandin analogues such as Travoprost, used for treating glaucoma .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives have found significant use in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4N2O/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14/h1-2H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENAIDXERMUVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735170
Record name 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

852062-16-9
Record name 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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